molecular formula C9H4BrFO3 B2695067 6-Bromo-7-fluorobenzo[b]furan-2-carboxylic acid CAS No. 1823358-68-4

6-Bromo-7-fluorobenzo[b]furan-2-carboxylic acid

Cat. No.: B2695067
CAS No.: 1823358-68-4
M. Wt: 259.03
InChI Key: FVWBDFIZHMHZDT-UHFFFAOYSA-N
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Description

6-Bromo-7-fluorobenzo[b]furan-2-carboxylic acid is a chemical compound with the molecular formula C9H4BrFO3 and a molecular weight of 259.03 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to a benzofuran ring, which is further substituted with a carboxylic acid group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 6-Bromo-7-fluorobenzo[b]furan-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the bromination and fluorination of benzofuran derivatives, followed by carboxylation. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern on the benzofuran ring . Industrial production methods may involve optimized reaction conditions to enhance yield and purity, including controlled temperature and pressure settings.

Chemical Reactions Analysis

6-Bromo-7-fluorobenzo[b]furan-2-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to remove oxygen atoms.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Bromo-7-fluorobenzo[b]furan-2-carboxylic acid is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of biological pathways and interactions due to its unique structural properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-7-fluorobenzo[b]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biological processes and pathways, making the compound valuable for research in drug development and other applications .

Comparison with Similar Compounds

6-Bromo-7-fluorobenzo[b]furan-2-carboxylic acid can be compared with other similar compounds, such as:

  • 6-Bromo-7-chlorobenzo[b]furan-2-carboxylic acid
  • 6-Bromo-7-iodobenzo[b]furan-2-carboxylic acid
  • 6-Bromo-7-methylbenzo[b]furan-2-carboxylic acid

These compounds share a similar benzofuran core structure but differ in the substituents attached to the ring. The unique combination of bromine and fluorine in this compound provides distinct chemical properties and reactivity, making it a valuable compound for specific research applications .

Properties

IUPAC Name

6-bromo-7-fluoro-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrFO3/c10-5-2-1-4-3-6(9(12)13)14-8(4)7(5)11/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWBDFIZHMHZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=C(O2)C(=O)O)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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